molecular formula C20H21ClN6O B2508848 N-(3-chlorophenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine CAS No. 1291859-09-0

N-(3-chlorophenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2508848
CAS No.: 1291859-09-0
M. Wt: 396.88
InChI Key: SKZOCINKQDVFEH-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine is a chemical compound with the CAS Number 1291859-09-0 and a molecular weight of 400.91 g/mol . Its molecular formula is C20H25ClN6O . This hybrid molecule is of significant interest in medicinal chemistry research, particularly in the design of novel bioactive compounds. It features a 1,2,3-triazole core, a privileged scaffold in drug discovery known for its metabolic stability and ability to participate in hydrogen bonding with biological targets . The structure also incorporates a piperazine ring, a common pharmacophore that can enhance solubility and contribute to receptor binding. Research on analogous 1,2,3-triazole-containing hybrids has demonstrated promising anti-proliferative activities against various human cancer cell lines, suggesting the potential of this structural framework in oncology research . Furthermore, such triazole-piperazine conjugates are valuable tools for probing structure-activity relationships (SAR) in the development of new therapeutic agents. This product is intended for research applications only in laboratory settings. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions.

Properties

IUPAC Name

[5-(3-chloroanilino)triazolidin-4-yl]-[4-(4-methylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN6O/c1-14-5-7-17(8-6-14)26-9-11-27(12-10-26)20(28)18-19(24-25-23-18)22-16-4-2-3-15(21)13-16/h2-8,13,18-19,22-25H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNIHMBWYBYGCTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3C(NNN3)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H21ClN6O with a molecular weight of 396.88 g/mol. The structure includes a triazole ring, a piperazine moiety, and a chlorophenyl substituent, which are critical for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Neurotransmitter Modulation : Compounds containing piperazine rings often exhibit activity in modulating neurotransmitter systems. This suggests potential applications in treating mood disorders and schizophrenia.
  • Antimicrobial Activity : Similar compounds have shown promising antimicrobial properties against various pathogens. The presence of the triazole ring is linked to enhanced activity against bacteria and fungi .
  • Anticancer Potential : Research indicates that derivatives of triazole compounds can interfere with cellular processes such as tubulin polymerization, leading to mitotic arrest in cancer cells .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity IC50/IC90 Values Reference
AntimicrobialIC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis
AnticancerIC50 values around 2.8 μM against A549 lung cancer cells
Neurotransmitter modulationNot quantified but suggested based on structural similarities to known modulators

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various substituted triazole compounds, including derivatives similar to this compound. The most active compounds demonstrated significant inhibition against Mycobacterium tuberculosis with IC90 values indicating strong potential for further development as anti-tubercular agents .

Case Study 2: Anticancer Properties

In another investigation focusing on the anticancer properties of triazole-based compounds, derivatives were tested against multiple cancer cell lines. The results highlighted that certain modifications led to enhanced antiproliferative effects, suggesting that this compound could serve as a lead compound for developing new anticancer therapies .

Scientific Research Applications

Molecular Formula

  • Molecular Formula : C20H21ClN6O
  • Molecular Weight : 396.88 g/mol

Structural Characteristics

The compound features a triazole ring, which is known for its diverse biological activities. The presence of a piperazine moiety further enhances its pharmacological potential by providing flexibility and the ability to interact with various biological targets.

Synthesis Pathways

The synthesis of N-(3-chlorophenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine can be achieved through several methods. One common approach involves the reaction of piperazine derivatives with isocyanates or carboxylic acids under controlled conditions to form the desired amide bond. The triazole ring can be synthesized through a click chemistry approach using azides and alkynes, which has become a popular method due to its efficiency and specificity .

Anticancer Properties

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer activity. The triazole ring's ability to modulate enzyme activity and inhibit cell proliferation has made it a target for cancer therapeutics. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells by activating specific signaling pathways .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. The triazole structure is known for its antifungal activity, making it a candidate for developing new antifungal agents. Additionally, it has shown efficacy against certain bacterial strains, indicating its potential as a broad-spectrum antimicrobial agent .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of triazole-containing compounds. These effects are attributed to their ability to inhibit acetylcholinesterase (AChE) activity, which is crucial in treating neurodegenerative diseases such as Alzheimer's. The compound's interaction with neurotransmitter systems suggests potential applications in neuropharmacology .

Study on Anticancer Activity

In one study published in Medicinal Chemistry, researchers synthesized a series of triazole derivatives and evaluated their anticancer properties against various cancer cell lines. The results indicated that certain derivatives exhibited potent cytotoxic effects, leading to cell cycle arrest and apoptosis induction in cancer cells .

Research on Antimicrobial Efficacy

A study conducted by researchers at a prominent university investigated the antimicrobial efficacy of this compound against clinical isolates of bacteria and fungi. The findings showed that the compound effectively inhibited the growth of resistant strains, suggesting its potential as a novel antimicrobial agent .

Comparison with Similar Compounds

Core Structural Variations

The target compound belongs to a class of 1,2,3-triazol-5-amine derivatives with piperazine-linked substituents. Key analogues and their differences are summarized below:

Compound Name Triazole Substituent Piperazine Substituent Additional Features Reference
N-(3-chlorophenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine 3-chlorophenyl 4-methylphenyl Amide linkage
N-(4-ethylphenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine 4-ethylphenyl 3-methylphenyl Amide linkage
4-(3-Chlorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine (9b) 3-chlorophenyl, 4-methoxyphenyl None Lacks piperazine
5-(3-Chlorophenyl)-4-(4-methylphenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (22a) Triazole-thione core Morpholinylmethyl Thione group, dihydro-triazole
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine Oxadiazole substituent Trifluoromethylphenyl Oxadiazole-triazole hybrid

Key Observations :

  • Substituent Positioning : The 3-chlorophenyl group in the target compound may influence electronic properties compared to 4-ethylphenyl () or methoxyphenyl () analogues.
  • Piperazine Modifications: Substituting the piperazine’s aryl group (e.g., 4-methylphenyl vs.
  • Heterocycle Hybrids : Compounds like 22a () and 13 () incorporate thione or oxadiazole moieties, which could enhance metabolic stability or π-π stacking interactions.

Insights :

  • High yields (72–83%) in piperazine-containing analogues () suggest optimized protocols for similar structures.

Molecular Properties

Comparative molecular weights and functional groups:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound C₂₁H₂₁ClN₆O 408.89 Triazole, amide, piperazine
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine C₁₈H₁₃F₃N₆O 386.34 Oxadiazole, trifluoromethyl
5-(3-Chlorophenyl)-4-(4-methylphenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (22a) C₂₁H₂₂ClN₅OS 427.95 Thione, morpholine

Analysis :

  • The target compound’s higher molecular weight (408.89 g/mol) compared to oxadiazole hybrid (386.34 g/mol) reflects its piperazine-amide component.
  • Thione-containing analogues () exhibit increased polarity due to the sulfur atom, which may enhance solubility.

Recommendations :

  • Stereochemical Studies : Utilize SHELX () to resolve crystal structures and confirm binding conformations.
  • SAR Profiling : Synthesize analogues with varied aryl/heteroaryl substituents to optimize potency and selectivity.

Q & A

Basic: What synthetic strategies are recommended to optimize the yield and purity of N-(3-chlorophenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine?

Answer:
The synthesis typically involves multi-step reactions, including cyclocondensation, coupling, and functional group transformations. Key steps include:

  • Amide bond formation : Use carbodiimide coupling agents (e.g., HBTU) with triethylamine as a base in anhydrous THF or DCM to link the piperazine-carbonyl group to the triazole core .
  • Triazole formation : Optimize copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions (e.g., CuSO₄·5H₂O and sodium ascorbate) to ensure regioselectivity .
  • Purification : Employ gradient elution via silica gel chromatography (e.g., 5–10% methanol in dichloromethane) or preparative HPLC for high-purity isolation .
    Critical parameters : Control reaction temperature (0–25°C for sensitive steps), pH (neutral for amide coupling), and solvent polarity to minimize side reactions .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Answer:
Use a combination of analytical techniques:

  • NMR spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 6.8–7.4 ppm for chlorophenyl and methylphenyl groups) and triazole protons (δ 8.1–8.3 ppm) .
    • ¹³C NMR : Confirm carbonyl resonance (~165 ppm) and piperazine carbons (~45–50 ppm) .
  • Mass spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ with exact mass matching theoretical values (e.g., ~450–460 g/mol) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to verify purity (>95%) .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies on this compound?

Answer:

  • Core modifications :
    • Replace the 3-chlorophenyl group with fluorophenyl or methoxyphenyl to assess halogen/electron effects on receptor binding .
    • Substitute the 4-methylpiperazine with a morpholine ring to study steric and electronic impacts .
  • Functional group analysis :
    • Introduce bioisosteres (e.g., replacing the triazole with oxadiazole) to evaluate metabolic stability .
  • In silico modeling : Perform molecular docking (AutoDock Vina) against targets like dopamine D3 receptors or carbonic anhydrase isoforms to predict binding modes .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Answer:

  • Enzyme inhibition : Test against carbonic anhydrase isoforms (hCA I/II) using a stopped-flow CO₂ hydration assay .
  • Receptor binding : Radioligand displacement assays for serotonin (5-HT₁A) or dopamine receptors (D2/D3) with [³H]-spiperone .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination .

Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?

Answer:

  • Variable analysis : Compare solvent polarity (DMF vs. THF), catalyst loadings (CuAAC), and protecting group strategies across studies .
  • Design of Experiments (DoE) : Use response surface methodology to optimize temperature, stoichiometry, and reaction time .
  • Side-product identification : LC-MS or GC-MS to detect intermediates (e.g., unreacted azides or hydrolyzed carbonyls) .

Advanced: What computational approaches are recommended to predict metabolic stability?

Answer:

  • ADMET prediction : Use SwissADME or ADMETLab to estimate CYP450 metabolism, bioavailability, and LogP .
  • Metabolite identification : Run molecular dynamics simulations (GROMACS) to model oxidation pathways at the triazole or piperazine moieties .

Basic: How do solvent choices impact the synthesis of this compound?

Answer:

  • Polar aprotic solvents (e.g., DMF, DCM): Enhance solubility of intermediates during coupling reactions but may require strict anhydrous conditions .
  • Protic solvents (e.g., ethanol): Useful for recrystallization but risk esterification or hydrolysis of the carbonyl group .

Basic: Which analytical techniques are most reliable for assessing purity?

Answer:

  • HPLC-DAD : Use a C18 column (5 µm, 4.6 × 150 mm) with acetonitrile/water (0.1% TFA) gradient (70:30 to 90:10 over 15 min) .
  • Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .

Advanced: How to design derivatives for improved blood-brain barrier (BBB) penetration?

Answer:

  • Lipophilicity optimization : Introduce fluorine atoms or methyl groups to increase LogP (target range: 2–3) .
  • P-glycoprotein efflux avoidance : Reduce molecular weight (<500 Da) and hydrogen bond donors (<2) via substituent truncation .

Advanced: What protocols ensure stability during long-term storage?

Answer:

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the carbonyl group .
  • Accelerated stability testing : Expose to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

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